

Navigating the Nuances of Chromium Hydroxide: A Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium;hydroxide

Cat. No.: B225882

[Get Quote](#)

For Immediate Distribution

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the handling and application of chromium (III) hydroxide. Given its classification for causing skin, eye, and respiratory irritation, a comprehensive understanding of its toxicological profile and adherence to stringent safety protocols are paramount to ensure a safe laboratory environment. This document provides a consolidated overview of health and safety considerations, detailed experimental protocols for toxicity testing, and a visual representation of the toxicological mechanisms of chromium.

Section 1: Chemical and Physical Properties

Chromium (III) hydroxide, with the chemical formula $\text{Cr}(\text{OH})_3$, is a gelatinous green solid. It is generally considered stable under standard laboratory conditions. Key physical and chemical properties are summarized below.

Property	Value
CAS Number	1308-14-1
Molecular Formula	Cr(OH) ₃
Molecular Weight	103.02 g/mol
Appearance	Green, gelatinous solid or blue-to-green powder[1]
Solubility	Insoluble in water[1][2]
Stability	Stable under recommended temperatures and pressures.[3]
Decomposition	Decomposes on heating, producing chromium oxides.[1][3]
Incompatibilities	Strong oxidizing agents.[3]

Section 2: Toxicological Data

The toxicological data for chromium (III) hydroxide is not extensively available; however, data for related chromium (III) compounds provide valuable insights. It is classified under the Globally Harmonized System (GHS) as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[3]

Endpoint	Value	Species	Compound Tested
Oral LD50	> 5000 mg/kg	Rat	Chromic Oxide[2]
Oral LD50	> 2000 mg/kg	Rat	Acetic acid, chromium salt, basic[4][5]
Inhalation LC50	> 5.41 mg/L (4h)	Rat	Chromic Oxide[2]

Carcinogenicity: The International Agency for Research on Cancer (IARC) has not classified chromium (III) hydroxide as carcinogenic.[3] Similarly, it is not listed by the National Toxicology Program (NTP) or regulated by OSHA as a carcinogen.[3]

Section 3: Occupational Exposure Limits

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits for chromium (III) compounds.

Organization	Limit	Notes
OSHA (PEL)	0.5 mg/m ³ (8-hour TWA)	As Cr(III) compounds
NIOSH (REL)	0.5 mg/m ³ (10-hour TWA)	As Cr(III) compounds
ACGIH (TLV)	0.003 mg/m ³ (8-hour TWA)	As inhalable particulate matter for water-insoluble Cr(III) compounds

Section 4: Health and Safety Recommendations

Personal Protective Equipment (PPE)

When handling chromium hydroxide, the following personal protective equipment is mandatory:

- Eye Protection: Chemical safety goggles or a face shield.
- Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
- Body Protection: A laboratory coat and, if a significant splash risk exists, chemical-resistant aprons or suits.
- Respiratory Protection: In case of dust generation or inadequate ventilation, a NIOSH-approved respirator with a particulate filter is necessary.

Engineering Controls

- All handling of chromium hydroxide powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
- An eyewash station and emergency shower must be readily accessible in the immediate work area.

Safe Handling and Storage

- Avoid contact with skin, eyes, and clothing.[3]
- Minimize dust generation and accumulation.[3]
- Wash hands thoroughly after handling.[3]
- Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

First Aid Measures

- Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
- Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
- Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Spill and Disposal Procedures

In the event of a spill, evacuate the area and prevent dust from spreading. Wear appropriate PPE and use a HEPA-filtered vacuum or wet sweeping to clean up the material. Place the collected waste in a sealed, labeled container for disposal as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of chromium-containing waste down the drain.

Section 5: Experimental Protocols for Toxicity Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the consistent and reliable assessment of

chemical toxicity.

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

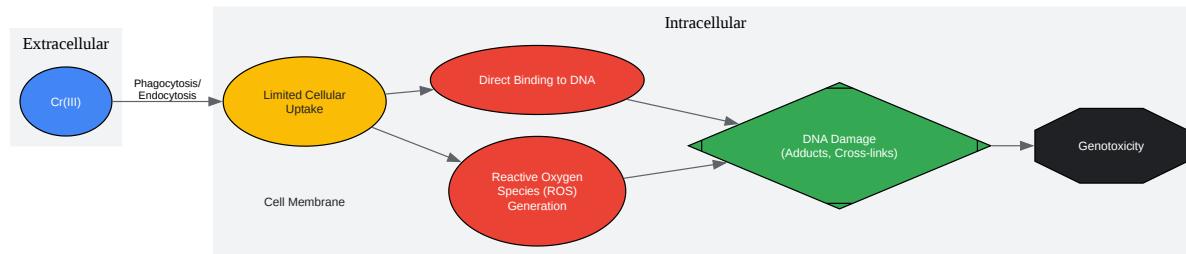
- Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.
- Test Substance Application: 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area (approx. 6 cm²) of shaved skin on the back of the rabbit. The site is then covered with a gauze patch and semi-occlusive dressing.
- Exposure Duration: The exposure period is typically 4 hours.
- Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Scoring: The severity of the skin reactions is scored according to a standardized grading system.
- Confirmatory Test: If a corrosive effect is not observed in the initial test, the response is confirmed using up to two additional animals.

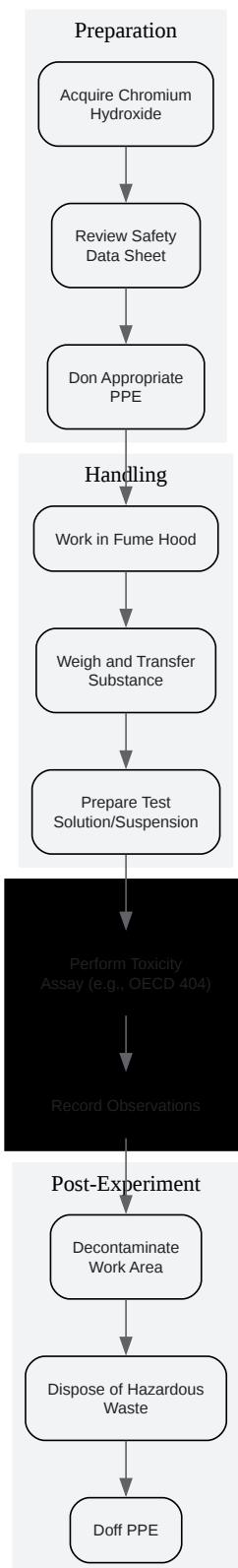
Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.

- Animal Model: A single healthy young adult albino rabbit is used for the initial test.
- Test Substance Instillation: A single dose of the test substance (0.1 mL of a liquid or not more than 0.1 g of a solid) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

- Observation: The eyes are examined for corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.
- Scoring: The ocular lesions are scored using a standardized system.
- Confirmatory Test: If a corrosive effect is not observed, the test is confirmed with up to two additional animals.


Acute Inhalation Toxicity (Following OECD Guideline 403)


This test determines the potential health hazards from short-term inhalation exposure.

- Animal Model: Typically, young adult rats are used.
- Exposure: The animals are exposed to the test substance, usually as a dust or aerosol, in a whole-body or nose-only inhalation chamber for a defined period (e.g., 4 hours).
- Concentrations: A range of concentrations is tested to determine a dose-response relationship.
- Observation: Animals are observed for signs of toxicity during and after exposure for a period of at least 14 days. Body weight, clinical signs, and mortality are recorded.
- Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Section 6: Toxicological Pathways and Mechanisms

While chromium (VI) is a well-established carcinogen, the toxicity of chromium (III) is less severe and its mechanism is a subject of ongoing research. The primary concern with chromium (III) is its potential for genotoxicity under certain conditions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ICSC 1455 - CHROMIUM (III) HYDROXIDE HYDRATE [inchem.org]
- 2. soapmakers-store.com [soapmakers-store.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Navigating the Nuances of Chromium Hydroxide: A Technical Guide to Health and Safety]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b225882#health-and-safety-considerations-for-handling-chromium-hydroxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com